1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole 1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214860
InChI: InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3
SMILES:
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol

1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16214860

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(prop-2-en-1-yl)-1H-pyrazole -

Specification

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name 1-methyl-4-prop-2-enylpyrazole
Standard InChI InChI=1S/C7H10N2/c1-3-4-7-5-8-9(2)6-7/h3,5-6H,1,4H2,2H3
Standard InChI Key ZERVVYATDRNKEY-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is C7H8N2\text{C}_7\text{H}_8\text{N}_2, with a molecular weight of 120.15 g/mol . Its IUPAC name, 1-methyl-4-prop-2-ynylpyrazole, reflects the methyl group at the 1-position and the propargyl (prop-2-yn-1-yl) substituent at the 4-position .

Key Structural Features:

  • Pyrazole Core: The aromatic ring system contributes to stability and enables π-π interactions in supramolecular chemistry.

  • Propargyl Group: The terminal alkyne (CCH\text{C} \equiv \text{CH}) facilitates click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Methyl Substituent: Enhances lipophilicity and influences electronic properties through inductive effects.

The compound’s SMILES notation is CN1C=C(C=N1)CC#C, and its InChIKey is PCQIPKHNQIBHOT-UHFFFAOYSA-N .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~2120 cm1^{-1} confirm the presence of the alkyne group (CC\text{C} \equiv \text{C}) .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ 1.90–2.10 ppm (methyl protons), δ 3.10–3.30 ppm (propargyl CH2_2), and δ 7.20–7.80 ppm (pyrazole aromatic protons) .

    • 13CNMR^{13}\text{C} \text{NMR}: Resonances at δ 70–80 ppm (sp-hybridized alkyne carbons) and δ 140–150 ppm (pyrazole carbons) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via alkylation of 1-methylpyrazole with propargyl bromide under basic conditions . A representative procedure involves:

  • Reagents: 1-Methylpyrazole, propargyl bromide, potassium carbonate (K2CO3\text{K}_2\text{CO}_3), dimethylformamide (DMF).

  • Conditions: Stirring at 80–100°C for 12–24 hours under inert atmosphere.

  • Workup: Neutralization with aqueous HCl, extraction with dichloromethane, and purification via column chromatography .

Reaction Equation:

1-Methylpyrazole+Propargyl BromideDMFK2CO31-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole+HBr\text{1-Methylpyrazole} + \text{Propargyl Bromide} \xrightarrow[\text{DMF}]{\text{K}_2\text{CO}_3} \text{1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole} + \text{HBr}

Industrial Manufacturing

Industrial processes optimize yield and scalability using continuous flow reactors and automated systems. Key considerations include:

  • Solvent Recovery: DMF is recycled via distillation to reduce waste.

  • Catalyst Efficiency: Palladium-based catalysts enhance regioselectivity in large-scale alkylations .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the alkyne to a carboxylic acid derivative .

  • Reduction: Hydrogenation over palladium on carbon (Pd/C\text{Pd/C}) yields saturated analogs, such as 1-methyl-4-propyl-1H-pyrazole .

Click Chemistry Applications

The propargyl group participates in CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and bioconjugation .

Example Reaction:

1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole+AzideCu(I)Triazole-Linked Pyrazole Derivative\text{1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole-Linked Pyrazole Derivative}

Biological and Pharmacological Properties

Enzyme Inhibition

Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) and xanthine oxidase, implicating potential anti-inflammatory and antigout applications .

Industrial and Research Applications

Agrochemical Development

The compound serves as an intermediate in synthesizing herbicides and fungicides. Its propargyl group enhances binding to fungal cytochrome P450 enzymes .

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption capacity, relevant for carbon capture technologies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator